Diadonium

Beschreibung

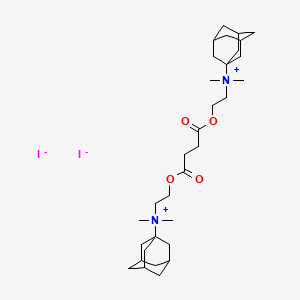

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

26660-43-5 |

|---|---|

Molekularformel |

C32H54I2N2O4 |

Molekulargewicht |

784.6 g/mol |

IUPAC-Name |

1-adamantyl-[2-[4-[2-[1-adamantyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;diiodide |

InChI |

InChI=1S/C32H54N2O4.2HI/c1-33(2,31-17-23-11-24(18-31)13-25(12-23)19-31)7-9-37-29(35)5-6-30(36)38-10-8-34(3,4)32-20-26-14-27(21-32)16-28(15-26)22-32;;/h23-28H,5-22H2,1-4H3;2*1H/q+2;;/p-2 |

InChI-Schlüssel |

OUQJBAMGFRMBRL-UHFFFAOYSA-L |

SMILES |

C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |

Kanonische SMILES |

C[N+](C)(CCOC(=O)CCC(=O)OCC[N+](C)(C)C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.[I-].[I-] |

Synonyme |

diadonium N,N-(2,2'-(succinyldioxy)diethyl)bis(N-(2-adamantyl)dimethylammonium hydroxide) succinic acid-bis-(adamantyldimethylammonium) ethyl este |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry of Diadonium

Evolution of Diazonium Synthetic Pathways

The synthesis of diazonium salts has evolved from classical methods to more novel and efficient routes, reflecting the advancements in synthetic organic chemistry.

Classical Approaches to Diazonium Synthesis

The foundational method for the preparation of diazonium salts is the diazotization of primary aromatic amines. This reaction, first reported by Peter Griess in 1858, involves the treatment of an aromatic amine with nitrous acid (HNO₂) in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. lkouniv.ac.inbyjus.com Since nitrous acid is unstable, it is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with the acid. lkouniv.ac.inbyjus.com

The general reaction is as follows: ArNH₂ + NaNO₂ + 2HX → ArN₂⁺X⁻ + NaX + 2H₂O wikipedia.orgmychemblog.com

This process is conducted at low temperatures, typically 0–5 °C, because diazonium salts are often unstable at higher temperatures and can decompose. byjus.commychemblog.com While aryldiazonium chlorides are generally unstable and handled in solution, diazonium compounds can be isolated as more stable salts, such as tetrafluoroborates or tosylates, which are solid and can be handled at room temperature. wikipedia.org

Aliphatic diazonium salts, in contrast, are highly unstable and decompose readily to form carbocations, which can then undergo various reactions like substitution and elimination. lkouniv.ac.in This instability limits their synthetic utility compared to their aromatic counterparts. lkouniv.ac.in

Novel and Efficient Synthetic Routes for Diazonium and its Analogues

Modern synthetic chemistry has introduced advancements to the classical diazotization process, focusing on safety, efficiency, and substrate scope. One significant development is the use of alternative diazotizing agents to avoid the direct handling of sodium nitrite and strong acids. For instance, tert-butyl nitrite (TBN) has emerged as a milder, non-explosive, and stable reagent for diazotization that can be used in both batch and flow processes. researchgate.net This allows for reactions to be conducted at a wider range of temperatures, from room temperature to 80 °C. researchgate.net

Flow chemistry has also been increasingly applied to the synthesis of diazonium salts. nih.gov This technology offers enhanced safety by minimizing the accumulation of unstable diazonium intermediates and provides precise control over reaction parameters, leading to improved yields and purity. nih.gov

Furthermore, methods for the one-pot diazotization and subsequent functionalization of aromatic amines have been developed. For example, a convenient one-step preparation of aromatic iodides involves the sequential diazotization-iodination of aromatic amines using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile at room temperature. organic-chemistry.org

Stereochemical Considerations in Diazonium Synthesis

For the synthesis of diazonium salts from chiral primary amines, the stereochemical integrity of the starting material is a crucial consideration. While the diazotization of aromatic amines typically does not involve a chiral center directly attached to the amino group, reactions of chiral aliphatic amines can lead to a loss of stereochemical information due to the formation of planar carbocation intermediates upon the loss of N₂.

However, in specific cases, intramolecular reactions of diazonium compounds can proceed with a degree of stereocontrol. The stereochemical outcome is highly dependent on the substrate, reaction conditions, and the nature of the nucleophile.

Chemical Reactivity and Derivatization Strategies for Diazonium

The high reactivity of the diazonium group makes it an excellent leaving group (as N₂ gas), which is the basis for its extensive use in functional group transformations. byjus.com Diazonium salts can undergo two main types of reactions: those involving the replacement of the nitrogen and those that retain the diazo group. byjus.com

Functional Group Transformations Involving Diazonium

The displacement of the dinitrogen group from an aryldiazonium salt allows for the introduction of a wide variety of functional groups onto an aromatic ring. These reactions are often referred to as Sandmeyer-type reactions, particularly when a cuprous salt is used as a catalyst. libretexts.org

Key transformations include:

Replacement by Halides: Aryl chlorides and bromides can be synthesized by treating the diazonium salt with the corresponding copper(I) halide (Sandmeyer reaction). wikipedia.orgmychemblog.com Aryl iodides are formed by reaction with potassium iodide, which does not require a copper catalyst. wikipedia.org The synthesis of aryl fluorides is achieved through the thermal decomposition of diazonium tetrafluoroborates in a process known as the Balz-Schiemann reaction. wikipedia.org

Replacement by a Hydroxyl Group: Phenols are produced by heating aqueous solutions of diazonium salts. wikipedia.org

Replacement by a Cyano Group: The introduction of a cyano group to form a nitrile is also a variation of the Sandmeyer reaction, using copper(I) cyanide. mychemblog.com

Replacement by a Nitro Group: The diazonium group can be replaced by a nitro group by treating the diazonium fluoroborate with aqueous sodium nitrite in the presence of copper. byjus.com

Replacement by Hydrogen (Deamination): The diazonium group can be removed and replaced with a hydrogen atom by reaction with hypophosphorous acid (H₃PO₂). libretexts.org

Below is an interactive table summarizing some common functional group transformations of aryldiazonium salts.

| Functional Group Introduced | Reagent(s) | Named Reaction |

| -Cl | CuCl | Sandmeyer |

| -Br | CuBr | Sandmeyer |

| -I | KI | - |

| -F | HBF₄, heat | Balz-Schiemann |

| -OH | H₂O, heat | - |

| -CN | CuCN | Sandmeyer |

| -NO₂ | NaNO₂, Cu, heat | - |

| -H | H₃PO₂ | - |

Catalytic Reactions Mediated by Diazonium or its Derivatives

Diazonium salts are not only valuable substrates but can also play a role in catalysis. Recent research has explored the use of diazonium salts in promoting catalytic cycles.

Gold Redox Catalysis: Diazonium salts have been utilized to initiate gold redox catalysis. nih.gov In this process, a base can induce the decomposition of a diazonium salt to generate an aryl radical, which can then oxidize a Au(I) catalyst to a Au(III) intermediate. This Au(III) species can then participate in various C-C bond-forming reactions. nih.gov This method provides an alternative to photo-activation and the use of strong oxidants in gold catalysis. nih.gov

Palladium-Catalyzed Reactions: Aryl diazonium salts have been employed as aryl sources in palladium-catalyzed cross-coupling reactions, serving as alternatives to aryl halides. researchgate.net Their high reactivity allows for milder reaction conditions. researchgate.net The in situ generation of diazonium salts from stable precursors in these catalytic cycles is an area of active research to enhance safety and practicality. researchgate.net

Heterogeneous Catalyst Formation: Diazonium salts are instrumental in the development of heterogeneous catalysts. mdpi.comnih.gov Through electrochemical grafting, diazonium salts can be used to covalently attach catalytic species to electrode surfaces. mdpi.com This immobilization can lead to reusable catalysts with enhanced stability and activity. mdpi.comnih.gov Different strategies include the chemical reaction of a catalyst with a pre-grafted diazonium layer or the transformation of the catalyst itself into a diazonium salt for subsequent grafting. mdpi.com

Advanced Structural Characterization and Spectroscopic Analysis of Diadonium

High-Resolution Spectroscopic Techniques for Diazonium Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of diazonium salts. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman) offer complementary information regarding the connectivity, molecular weight, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Diazonium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. For diazonium compounds, ¹³C and ¹⁵N NMR are particularly informative.

The ¹³C NMR spectra of arenediazonium salts show characteristic chemical shifts that are sensitive to the electronic effects of substituents on the aromatic ring. The carbon atom (C1) directly bonded to the diazonium group is of particular interest. Its chemical shift provides insight into the electron-withdrawing nature of the -N₂⁺ group. Studies on para-substituted benzenediazonium salts have shown that the chemical shift of C1 correlates with the electronic properties of the substituent. nih.gov For instance, electron-donating groups tend to increase the electron density at C1, leading to a shift to a lower frequency (upfield), whereas electron-attracting groups have the opposite effect. nih.govcdnsciencepub.com

¹⁵N NMR spectroscopy directly probes the nitrogen nuclei of the diazonium group. The chemical shifts of the two nitrogen atoms (Nα, attached to the aryl ring, and Nβ, the terminal nitrogen) are distinct and are influenced by substituents on the aryl ring. cdnsciencepub.com Generally, electron-donating groups in the para position cause a downfield shift in the ¹⁵N resonances, while electron-withdrawing groups result in an upfield shift. cdnsciencepub.com This technique is invaluable for studying the electronic structure and bonding within the C-N-N linkage.

Table 1: Representative ¹³C NMR Chemical Shifts for the C1 Carbon of para-Substituted Benzenediazonium Ions

| Substituent (at para-position) | ¹³C Chemical Shift of C1 (ppm) |

|---|---|

| -H | 119.3 |

| -CH₃ | 116.5 |

| -OCH₃ | 102.4 |

| -Cl | 120.1 |

| -NO₂ | 123.1 |

Data compiled from scientific literature. nih.gov

Mass Spectrometry (MS) for Diazonium Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the diazonium cation and to study its fragmentation pathways. Due to the thermal instability of many diazonium salts, soft ionization techniques like Electrospray Ionization (ESI) are preferred. nih.govyoutube.com ESI allows for the gentle transfer of the intact diazonium cation from solution into the gas phase for analysis. youtube.com

The primary fragmentation pathway observed in the mass spectrum of arenediazonium cations is the characteristic loss of a neutral dinitrogen molecule (N₂). This process is thermodynamically favorable and results in the formation of an aryl cation. researchgate.net For example, the benzenediazonium cation ([C₆H₅N₂]⁺) with a mass-to-charge ratio (m/z) of 105 readily loses N₂ (28 Da) to produce the highly reactive phenyl cation ([C₆H₅]⁺) at m/z 77. This fragmentation pattern is a key diagnostic feature for the identification of diazonium compounds. Tandem mass spectrometry (MS/MS) can be used to isolate the molecular ion and induce fragmentation, confirming the structure through characteristic neutral losses. wikipedia.org

Table 2: ESI-MS Fragmentation Data for the Benzenediazonium Cation

| Ion | Formula | m/z (Calculated) | Key Fragment Ion | m/z of Fragment | Neutral Loss |

|---|---|---|---|---|---|

| Benzenediazonium | [C₆H₅N₂]⁺ | 105.04 | Phenyl cation | 77.04 | N₂ (28.00 Da) |

Fragmentation data is based on established chemical principles. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Diazonium Functional Group Identification

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. In diazonium salts, the most prominent vibrational mode is the stretching of the nitrogen-nitrogen triple bond (N≡N).

This N≡N stretching vibration gives rise to a strong and sharp absorption band in a relatively uncongested region of the spectrum, making it a highly diagnostic marker for the diazonium group. nih.gov In Raman spectra, this band is particularly intense and typically appears in the range of 2285–2305 cm⁻¹. researchgate.netcdnsciencepub.com In IR spectra, the position of this band is slightly different and is sensitive to the electronic nature of the substituents on the aryl ring. nih.govwikipedia.org Electron-donating groups tend to decrease the N≡N stretching frequency, indicating a slight weakening of the bond due to increased electron donation into the π-system, while electron-withdrawing groups cause an increase in the frequency. nih.gov

Another key vibration is the aryl carbon-nitrogen (Ar-N) stretch, which is observed in the 1300–1400 cm⁻¹ region. nih.gov The frequency of this vibration also shows a correlation with the electronic properties of the para-substituent.

Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for para-Substituted Benzenediazonium Salts

| Substituent | N≡N Stretch (Raman) | N≡N Stretch (IR) | Ar-N Stretch (IR) |

|---|---|---|---|

| -H | 2296 | ~2290 | ~1350 |

| -COOH | 2305 | ~2300 | ~1360 |

| -C₁₀H₂₁ | 2294 | ~2285 | ~1345 |

| -NO₂ | - | ~2310 | ~1320 |

Data compiled from various spectroscopic studies. nih.govresearchgate.netcdnsciencepub.com

Diffraction Methods for Diazonium Crystalline and Amorphous Forms

Diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state. These methods provide precise information on bond lengths, bond angles, and crystal packing, confirming the structural details inferred from spectroscopic data.

X-ray Diffraction Studies of Diazonium Single Crystals

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a complete three-dimensional model of the molecule can be constructed.

X-ray crystallographic studies of arenediazonium salts have confirmed the key structural features of the diazonium group. For example, the analysis of benzenediazonium tetrafluoroborate revealed that the C-N≡N linkage is essentially linear, with a C(1)-N(1)-N(2) bond angle of approximately 179.5°. lkouniv.ac.in The nitrogen-nitrogen bond length is found to be around 1.083 Å, which is very close to the 1.098 Å bond length of the free dinitrogen molecule, confirming its triple bond character. lkouniv.ac.innih.gov The carbon-nitrogen bond length is approximately 1.415 Å. lkouniv.ac.in These studies provide unambiguous, high-precision data on the molecular geometry.

Table 4: Crystallographic Data for Benzenediazonium Tetrafluoroborate ([C₆H₅N₂]⁺[BF₄]⁻)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a | 17.347(2) Å |

| b | 8.396(1) Å |

| c | 5.685(1) Å |

| β | 92.14(1)° |

| N≡N Bond Length | 1.083(3) Å |

| C-N Bond Length | 1.415(3) Å |

Data from the single-crystal X-ray diffraction study of benzenediazonium tetrafluoroborate. cdnsciencepub.comlkouniv.ac.in

Molecular Interactions and Supramolecular Chemistry of Diadonium

Non-Covalent Interactions Governing Diazonium Behavior

The behavior of diazonium compounds in supramolecular chemistry is largely dictated by a variety of non-covalent interactions. These weak forces are responsible for the assembly of complex, organized structures.

Hydrogen Bonding and Van der Waals Forces in Diazonium Systems

Hydrogen bonding plays a significant role in the structure and reactivity of diazonium compounds, particularly when interacting with other molecules. A hydrogen bond is a specialized dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom. khanacademy.org In the context of diazonium salts, while the diazonium group itself is not a hydrogen bond donor, it can act as an acceptor in certain environments, and substituents on the aryl ring can participate in hydrogen bonding, influencing the compound's solubility and interaction with host molecules.

Van der Waals forces, which are weaker intermolecular forces, are also crucial. libretexts.org These forces are categorized into three types:

Keesom forces (dipole-dipole interactions): Occur between polar molecules. libretexts.orgcurlyarrows.com

Debye forces (dipole-induced dipole interactions): Arise when a polar molecule induces a dipole in a nonpolar molecule. curlyarrows.com

London dispersion forces (induced dipole-induced dipole interactions): The weakest type, resulting from temporary fluctuations in electron distribution. curlyarrows.comwikipedia.orgbritannica.com

Pi-Stacking and Aromatic Interactions in Diazonium Assemblies

Pi-stacking is a non-covalent interaction that occurs between aromatic rings. nih.govwikipedia.org Since aryl diazonium salts contain an aromatic ring, they can participate in these interactions, which are vital for the formation of supramolecular structures. libretexts.orgresearchgate.net These interactions arise from the electrostatic and dispersion forces between the electron-rich π-orbitals of adjacent aromatic rings. libretexts.org The strength and geometry of π-stacking can be influenced by the substituents on the aromatic ring. The strongly electron-withdrawing nature of the diazonium group can affect the electron density of the aromatic ring, thereby modulating its π-stacking interactions with other aromatic systems. wikipedia.org

Diazonium in Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Diazonium ions can act as guests, being encapsulated within various host molecules. This encapsulation can significantly alter the reactivity and stability of the diazonium ion.

For instance, cucurbit nih.govuril (CB7), a macrocyclic host molecule, has been shown to form a host-guest complex with phenyl diazonium ions in aqueous media. nih.govucl.ac.ukrsc.org This complexation selectively deactivates the electrophilic α-carbon of the diazonium ion, leading to a substantial increase in its half-life. nih.govucl.ac.ukrsc.org However, the electrophilic nitrogen of the encapsulated diazonium ion remains reactive, allowing for diazo coupling reactions. nih.govucl.ac.ukrsc.org Similarly, cyclodextrins have been used to solubilize water-insoluble diazonium salts in aqueous solutions, facilitating their electrochemical reduction and grafting onto electrode surfaces. nih.gov

| Host Molecule | Guest Molecule | Effect of Complexation |

| Cucurbit nih.govuril (CB7) | Phenyl diazonium ion | Increased half-life, selective deactivation of α-carbon |

| β-Cyclodextrin | 1-(2-Bisthienyl)-4-aminobenzene diazonium salt | Increased solubility in water, enabling electrochemical grafting |

Self-Assembly Processes of Diazonium-Containing Architectures

The principles of molecular recognition and non-covalent interactions can drive the self-assembly of diazonium-containing molecules into larger, ordered structures. Supramolecular interactions between diazonium salts bearing oppositely charged substituents have been utilized to control the ratio and distribution of species in thin films grafted onto surfaces. nih.gov For example, a binary mixture of aryl diazonium salts with para-substituents of opposite charges (-SO₃⁻ and -N⁺(Me)₃) was observed to undergo reductive adsorption at the same potential, resulting in a consistent 1:1 surface ratio of the two phenyl derivatives, irrespective of their ratio in the initial solution. nih.gov This suggests an association of the two diazonium species in solution, driven by intermolecular forces, which controls the assembly of the multicomponent layer. nih.gov

Diazonium in Coordination Chemistry and Metal-Organic Frameworks

In coordination chemistry, diazonium cations can behave similarly to the nitrosyl cation (NO⁺) and can add to low-valent metal complexes. wikipedia.org This has led to the synthesis of various metal complexes containing the diazonium ligand, such as [Fe(CO)₂(PPh₃)₂(N₂Ph)]⁺. wikipedia.org

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comyoutube.com While the direct incorporation of diazonium salts as primary building blocks in MOFs is not common due to their reactivity, the functionalization of MOFs with groups derived from diazonium chemistry is an area of interest. The versatile reactivity of diazonium salts allows for the post-synthetic modification of MOF linkers, introducing new functionalities. Furthermore, the principles of coordination chemistry that govern MOF assembly are analogous to the interactions observed in metal-diazonium complexes. nih.govyoutube.com

| Application Area | Role of Diazonium Compound | Example |

| Coordination Chemistry | Ligand | [Fe(CO)₂(PPh₃)₂(N₂Ph)]⁺ |

| Metal-Organic Frameworks | Post-synthetic modification of linkers | Introduction of new functional groups onto the organic linkers of a pre-formed MOF |

Mechanistic Studies of Diadonium S Chemical and Biological Activity

Molecular Mechanisms of Diadonium's Biological Interactions (excluding clinical context)

Interaction with Specific Biomolecular Targets and Pathways at a Fundamental Level

This compound exerts its primary biological effect as a nondepolarizing neuromuscular blocking agent. rug.nlresearchgate.net This mode of action involves interfering with the binding and effect of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (AChRs) located at the neuromuscular junction. naver.comwikipedia.org As a quaternary muscle relaxant, this compound binds to the nicotinic acetylcholine receptor. naver.comwikipedia.org Potent bisquaternary agents, such as this compound, are understood to bind to the anionic subsite of both receptive sites on the muscle nicotinic AChR. oup.com This competitive or interfering binding prevents ACh from effectively activating the receptor, thereby blocking neuromuscular transmission. wikipedia.orgoup.com

Beyond the neuromuscular junction, this compound has also been noted to exhibit gangliolytic effects. rug.nlresearchgate.net These effects are likely mediated through interactions with ganglionic nicotinic receptors. This compound has also shown a relatively greater effect on postsynaptic muscarinic receptors compared to some other neuromuscular blocking drugs. researchgate.net Studies investigating the effect of various curare-like compounds, including this compound, on the bioelectric activity of the spinal cord found that this compound, at 1-5 times myoparalytic doses, did not affect this activity. scispace.com The neuromuscular block induced by this compound can be antagonized by anticholinesterase drugs like proserine and galantamine, which increase the concentration of acetylcholine at the neuromuscular junction, allowing it to compete more effectively with the blocking agent. researchgate.net

Cellular Uptake and Distribution Mechanisms of this compound (in in vitro models)

Detailed studies specifically investigating the intrinsic cellular uptake and distribution mechanisms of this compound in standard in vitro models were not prominently found in the search results. However, research has explored methods for targeted delivery of this compound in biological systems. For instance, studies in cats utilized magnet-susceptible microspheres and liposomes containing this compound to achieve selective transport of the compound to the muscles of a limb. researchgate.netjpsionline.comresearchgate.net The application of a magnetic field to the targeted limb resulted in a deeper inhibition of neuromuscular transmission in that limb compared to a control limb outside the magnetic field. researchgate.netjpsionline.comresearchgate.net The microparticles containing this compound appeared to demonstrate the highest selectivity of action in this targeted delivery approach. researchgate.netresearchgate.net While this highlights a method influencing the distribution and uptake in a specific biological context, it does not elucidate the fundamental cellular uptake mechanisms of free this compound in typical in vitro cellular models.

Enzymatic Transformations of this compound

Information regarding the enzymatic transformations of this compound is limited in the provided search results. One study noted that among the metabolic pathways investigated for certain adamantane (B196018) derivatives, hydroxylation of the adamantane ring system was not detected as a metabolic pathway for this compound. researchgate.net Further detailed enzymatic transformation pathways were not described.

Reaction Kinetics and Thermodynamics of this compound

Specific data on the detailed reaction kinetics and thermodynamics of this compound, such as binding association and dissociation rates or thermodynamic parameters of its interactions with its targets, were not found within the scope of the search results. While a study mentioned the kinetics of vecuronium (B1682833) binding to AChRs and provided IC50 values for several neuromuscular blocking agents including this compound, it did not present a comprehensive kinetic or thermodynamic analysis specifically for this compound. nih.gov

Mechanistic Investigations of this compound in Non-Biological Systems

Mechanistic investigations of this compound in non-biological systems, beyond basic chemical characterization, were not extensively detailed in the search results. However, analysis of the chemical structure of this compound has been conducted, noting its similarity to Dithiline, which was used for authentication purposes in developing analytical methods. researchgate.net Characterization includes its melting point, reported as 221-222 °C (at a temperature rise rate of 3 deg/min), and the pH of a 0.3% aqueous solution, which is approximately 5.7. researchgate.net

Theoretical and Computational Chemistry of Diadonium

Quantum Chemical Calculations for Diadonium Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for investigating the electronic structure and reactivity of molecules. These methods, based on the principles of quantum mechanics, can provide detailed information about the distribution of electrons, energy levels, and potential reaction pathways f15ijp.comnih.govwikidoc.org. For a molecule like this compound, which contains charged centers and potentially polarizable groups, quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, would be employed to determine key electronic properties.

Calculations could yield insights into:

Molecular Geometry and Conformation: Determining the most stable 3D arrangement of atoms.

Electronic Charge Distribution: Mapping partial charges on atoms, particularly important for the charged quaternary ammonium (B1175870) centers and the influence of electronegative atoms like oxygen and iodine.

Molecular Orbitals: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and spatial distributions. The energy gap between HOMO and LUMO (band gap energy) is an indicator of chemical reactivity and kinetic stability nih.gov.

Electrostatic Potential Surface: Visualizing the charge distribution around the molecule, which is critical for understanding non-covalent interactions, such as those involved in binding to biological targets.

Spectroscopic Properties: Predicting vibrational frequencies (infrared and Raman) and electronic transitions (UV-Vis), which can be compared with experimental data for validation.

Reactivity Descriptors: Calculating parameters like ionization energy, electron affinity, chemical hardness, softness, electronegativity, and electrophilicity index, which help predict how the molecule might react with other species nih.gov. For example, a lower HOMO energy suggests a reduced propensity to donate electrons, while a higher LUMO energy indicates a lower tendency to accept electrons.

While specific data for this compound is not available from the performed searches, a hypothetical output from such calculations might involve tables detailing atomic charges, molecular orbital energies, or vibrational frequencies.

Molecular Dynamics Simulations of this compound in Solution and Biological Environments

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems wikipedia.org. By simulating the movement of atoms and molecules based on interatomic forces and Newton's laws of motion, MD can provide dynamic insights that are not accessible through static quantum chemical calculations wikipedia.org. For this compound, MD simulations would be particularly valuable for understanding its behavior in different environments, such as aqueous solutions or lipid bilayers, given its charged nature and potential interactions with biological membranes.

MD simulations could explore:

Conformational Flexibility: Analyzing how the molecule's shape changes over time, especially concerning the flexible linkers connecting the adamantane (B196018) and charged head groups.

Solvation Effects: Studying how solvent molecules (e.g., water) interact with this compound and influence its conformation and dynamics.

Membrane Interactions: Simulating the interaction of this compound with lipid bilayers to understand its partitioning behavior and orientation within a membrane environment, relevant to its activity as a neuromuscular agent.

Binding to Biological Targets: While specific protein targets for this compound were not the focus of the search, MD simulations are widely used to study the binding modes, stability of complexes, and dynamics of ligand-protein interactions wikipedia.org. This would involve simulating this compound in the binding site of a relevant receptor, such as the acetylcholine (B1216132) receptor.

Diffusion and Transport: Estimating diffusion coefficients and exploring potential pathways for the molecule's movement in different media.

MD simulations typically involve setting up a system with the molecule of interest and its environment (e.g., a box of water molecules or a lipid bilayer), defining a force field to describe atomic interactions, and integrating the equations of motion over a specified time period wikipedia.org. The output is a trajectory file that records the positions and velocities of all atoms at each time step, from which various properties can be calculated, such as Root Mean Square Deviation (RMSD) to measure structural changes or radial distribution functions to analyze solvation shells.

Due to the lack of specific this compound MD simulation data in the search results, a representative data table cannot be provided. However, such a table might typically show parameters like RMSD over time, interaction energies with solvent or membrane components, or the number of contacts with specific residues in a binding site.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches used to establish relationships between the chemical structure of compounds and their biological activity. These methods are widely applied in drug discovery and optimization to predict the activity of new compounds and guide the design of analogues. For this compound, SAR and QSAR studies on its analogues could help identify structural features that are crucial for its neuromuscular blocking activity.

SAR involves correlating variations in chemical structure with changes in observed activity. By synthesizing or computationally designing a series of this compound analogues with systematic modifications (e.g., changes in the adamantane moiety, linker length, or the quaternary ammonium group) and measuring their activity, researchers can deduce which parts of the molecule are essential for its function.

QSAR goes a step further by developing mathematical models that relate quantitative measures of chemical structure (molecular descriptors) to quantitative measures of biological activity. Molecular descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape descriptors, electrostatic potentials). Statistical methods, such as regression analysis or machine learning algorithms, are then used to build predictive models.

For this compound analogues, QSAR models could potentially correlate structural descriptors with measures of neuromuscular blockade potency (excluding clinical outcomes). Such models could help predict the activity of untested analogues and prioritize synthesis efforts.

A hypothetical QSAR study on this compound analogues might involve a table listing different analogues, their calculated molecular descriptors (e.g., lipophilicity, polar surface area, molecular volume), and their experimentally determined (or predicted) activity values. A QSAR equation or a graphical representation of the model's predictive power might also be presented.

Given the constraint to exclude clinical outcomes and the lack of specific SAR/QSAR data for this compound analogues in the search results, a detailed data table is not feasible here. However, the general approach involves compiling a dataset of structures and activities and applying computational methods to build predictive models.

In Silico Prediction of this compound Properties and Novel Derivatives

In silico prediction methods encompass a broad range of computational techniques used to predict various properties of chemical compounds without the need for experimental synthesis or testing. These methods are valuable for prioritizing compounds for further investigation and for designing novel molecules with desired characteristics. For this compound and its potential derivatives, in silico approaches could be used to predict physicochemical properties, pharmacokinetic parameters, and potential biological activities.

Predicted properties could include:

Physicochemical Properties: LogP (lipophilicity), solubility, melting point, boiling point, and density.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion characteristics. While clinical outcomes are excluded, in silico models can predict parameters like gastrointestinal absorption or blood-brain barrier penetration based on molecular structure.

Drug-likeness and Bioavailability: Assessing whether a compound possesses characteristics typical of orally active drugs, often based on rules like Lipinski's Rule of Five.

Toxicity Prediction: In silico toxicology models can predict potential toxic effects based on structural alerts or comparisons to databases of known toxicants (though detailed safety profiles are excluded per instructions).

Target Interaction Prediction: Computational methods like molecular docking can predict the binding affinity and orientation of this compound or its derivatives to potential biological targets.

Design of Novel Derivatives: Based on insights from quantum chemical calculations, MD simulations, and SAR/QSAR analysis, in silico methods can be used to design and virtually screen libraries of novel this compound derivatives with potentially improved properties or activity. This often involves making targeted structural modifications and predicting the properties of the new molecules.

The process of in silico prediction often involves using specialized software and databases that have been trained on large datasets of known compounds and their properties. The output can include predicted values for various properties, scores indicating drug-likeness or potential toxicity, and visualizations of molecular interactions with target proteins.

As with the previous sections, specific in silico prediction data for this compound is not available from the performed searches. A hypothetical data table might show predicted LogP values, absorption rates, or binding scores for a series of designed this compound derivatives.

Advanced Analytical and Bioanalytical Methodologies for Diadonium

Chromatographic Separation Techniques for Diadonium

Chromatographic methods are fundamental for the separation, identification, and quantification of compounds within complex mixtures. For this compound, given its structure and properties, various chromatographic approaches can be employed.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and semi-volatile compounds, including quaternary ammonium (B1175870) salts like this compound. HPLC allows for the separation of this compound from impurities and its subsequent quantification.

Early work on the qualitative and quantitative analysis of this compound utilized HPLC researchgate.net. While specific details of the stationary and mobile phases used in that particular study are not extensively detailed in the available information, HPLC methods for similar compounds often involve reversed-phase chromatography. For instance, reversed-phase C18 columns are commonly used researchgate.net. The mobile phase typically consists of a mixture of water and organic solvents such as methanol (B129727) or acetonitrile, often with buffers or ion-pairing agents to improve peak shape and separation of charged species researchgate.net. Detection is frequently achieved using UV detectors, with a reported wavelength of 225 nm being relevant for some related analyses researchgate.net.

Method validation parameters for HPLC analysis of other compounds have demonstrated good linearity (correlation coefficient 0.9978), precision (relative standard deviation less than 2%), and sensitivity, with reported Limits of Detection (LOD) and Limits of Quantitation (LOQ) researchgate.net. These parameters are critical for ensuring the reliability of HPLC methods applied to this compound for purity assessment and quantification. HPLC coupled with mass spectrometry (LC-MS) can also be a powerful tool for the analysis of neuromuscular blocking drugs, a class that includes this compound, allowing for more definitive identification and sensitive quantification dp.tech.

Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Volatile this compound Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. Supercritical Fluid Chromatography (SFC) is suitable for a range of compounds, including those that are less volatile or thermally labile than those amenable to GC.

Due to its salt nature and relatively high molecular weight (784.59100 g/mol ) chemsrc.com, this compound itself is generally not directly analyzed by standard GC methods as it is prone to decomposition at the high temperatures typically used in GC injectors and columns researchgate.netchemeurope.com. However, if volatile derivatives of this compound could be synthesized, GC might be applicable for their analysis. Discussions on the analysis of diazonium compounds (a different class of compounds, but also salts) by GC-MS highlight the issue of thermal decomposition and suggest that only decomposition products might be detectable researchgate.net.

GC parameters that influence separation include oven temperature, inlet back temperature, and column pressure mdpi.com. These would need to be carefully optimized if a volatile derivative of this compound were to be analyzed by GC.

SFC offers potential advantages for the analysis of polar and less volatile compounds compared to GC. While no specific application of SFC for this compound was found in the search results, SFC has been used for the analysis of diastereomeric derivatives of other compounds, suggesting its potential utility for separating different forms or derivatives of this compound if they exist psu.edu.

Electrochemical Methods for this compound Detection and Analysis

Electrochemical methods involve the measurement of electrical properties in relation to chemical phenomena and can be used for the detection and analysis of electroactive compounds.

While this compound is a quaternary ammonium compound and not a classical diazonium salt (R-N₂⁺ X⁻) chemeurope.com, related diazonium salts have been utilized in the development of electrochemical sensors, particularly for the detection of heavy metals nih.gov. The electrochemical reduction of aryldiazonium salts has also been a subject of study, revealing insights into their reduction mechanisms nih.gov.

Electrochemical probes are also employed in bioanalysis for detecting various molecules, often by linking a recognition element (like an aptamer) to a redox-active label (such as methylene (B1212753) blue or ferrocene) and immobilizing it on an electrode surface bionordika.no. The interaction of the probe with the analyte causes a change in the electrochemical signal. Although no specific electrochemical method or probe for this compound was identified, the principles of electrochemical detection, particularly using modified electrodes or biosensors, could potentially be explored for this compound analysis, perhaps by targeting its quaternary ammonium structure or incorporating it into an electroactive system.

Capillary Electrophoresis and Microfluidic Platforms for this compound

Capillary Electrophoresis (CE) is a separation technique that separates analytes based on their charge-to-size ratio under an applied electric field nih.gov. It offers high separation efficiency and can be particularly useful for charged species like quaternary ammonium compounds.

This compound is mentioned in the context of analytical methods that include capillary electrophoresis google.comepo.orggoogle.com. CE provides an alternative separation mechanism to HPLC and can be advantageous for analyzing complex mixtures nih.gov. It is also noted that magnetic bead purification coupled with high-throughput capillary electrophoresis sequencing has been used in studies involving magnetic microspheres containing this compound for targeted delivery jpsionline.com. This suggests that CE can be integrated into analytical workflows for samples containing this compound, particularly in biological or drug delivery contexts.

Microfluidic platforms, which involve the manipulation of fluids within channels with dimensions of tens to hundreds of micrometers, offer the potential for miniaturized and automated analytical systems. While the search results did not provide specific examples of microfluidic platforms developed or used for this compound analysis, the integration of separation techniques like CE and electrochemical detection onto microfluidic chips is an active area of research. Such platforms could potentially be developed for high-throughput or point-of-care analysis of this compound.

Development of Chemical and Biochemical Probes for this compound Detection

Chemical and biochemical probes are molecules designed to selectively interact with a specific analyte, producing a detectable signal. These probes are valuable tools for research and analysis, particularly in complex biological systems eubopen.orgnih.gov.

The concept of chemical probes involves designing molecules with high potency and selectivity for a target eubopen.orgnih.gov. Examples include probes for detecting specific functional groups like sulfenic acids nih.gov or reactive species like peroxynitrite chemrxiv.org. Biochemical probes often utilize biological recognition elements, such as proteins or nucleic acids, coupled with a signaling mechanism.

Emerging Research Areas and Potential Non Clinical Applications of Diadonium

Diadonium in Materials Science and Nanotechnology

The unique reactivity of diazonium salts allows for the robust modification of surfaces, a critical aspect of materials science and nanotechnology. This has led to the development of novel functional materials and advancements in nanoparticle technology.

Diazonium chemistry offers a powerful method for creating functional materials and composites by covalently grafting organic layers onto various substrates. This surface modification can dramatically alter the properties of the original material, introducing new functionalities. For instance, the grafting of specific aryl layers via diazonium salts can be used to control the surface energy, biocompatibility, and chemical resistance of materials. This has potential applications in the development of advanced coatings, adhesives, and biomaterials. The robust nature of the bond formed between the diazonium salt and the substrate ensures the durability of these modifications.

One area of interest is the creation of composite materials where diazonium-functionalized fillers are incorporated into a polymer matrix. This can lead to enhanced mechanical, thermal, and electrical properties of the resulting composite. The covalent linkage between the filler and the matrix, facilitated by the diazonium group, ensures efficient load transfer and a stable interface.

The surface modification of nanoparticles is crucial for their stability, dispersibility, and functionality in various applications. Diazonium salts provide an effective means to functionalize the surfaces of a wide array of nanoparticles, including those made of metals, metal oxides, and carbon-based materials. researchgate.netnih.govnih.gov This modification can prevent agglomeration, a common issue with nanoparticles, and can also be used to attach specific molecules, such as targeting ligands for biomedical applications or catalytic species. nih.gov

Aryl diazonium salts are considered a valuable alternative to the more commonly used thiol-based self-assembled monolayers for modifying nanoparticle surfaces. researchgate.net The advantages of using diazonium salts include the formation of strong, stable bonds with the nanoparticle surface and the simplicity of the synthesis and grafting procedures. researchgate.net This has led to growing interest in their use for applications in nanosensors and other advanced nanomaterials. researchgate.net

The table below summarizes key research findings on the use of diazonium salts for nanoparticle surface modification:

| Nanoparticle Type | Modifying Diazonium Salt | Key Findings & Applications |

| Gold Nanoparticles (AuNPs) | Aryl diazonium salts | Formation of robust organic layers, enabling applications in nanosensors. researchgate.net |

| Silica Nanoparticles | Diazonium-functionalized molecules | Covalent bonding to gold and iron surfaces, demonstrating a new method for nanoparticle attachment. nih.gov |

| Iron Oxide Nanoparticles (Fe₂O₃) | BF₄, N₂-C₆H₄-(CH₂)₂-OH | Capping of nanoparticles to provide stability. nih.gov |

| Titanium Dioxide (TiO₂) Nanoparticles | 4-diphenylamine diazonium salt | Surface modification for the in-situ polymerization of polyaniline, preventing leaching. nih.gov |

This compound in Advanced Catalysis and Reaction Design

Diazonium salts are emerging as a significant tool in the design of heterogeneous catalysts. nih.govmdpi.com The ability to immobilize catalytic species onto a solid support via diazonium chemistry offers several advantages, including improved catalyst stability, reusability, and ease of separation from the reaction mixture. mdpi.com

Different strategies are being explored for the use of diazonium salts in catalysis:

Immobilization of Catalysts: Catalytically active molecules can be chemically attached to a support material that has been pre-functionalized with a diazonium layer. nih.govmdpi.com

Direct Use as Catalysts: In some cases, the diazonium salt itself or nanoparticles modified with diazonium salts can act as the catalyst. nih.govmdpi.com

Wettability Modulation: Diazonium layers can be used to alter the wettability of a catalyst carrier, which can influence the catalytic activity and selectivity. nih.govmdpi.com

The strong covalent bond formed through diazonium grafting is expected to lead to more stable catalysts compared to those prepared by simple adsorption. nih.govmdpi.com However, more research is needed to fully assess their long-term performance and stability under industrial conditions. nih.govmdpi.com

This compound as a Research Tool in Fundamental Biological Studies (e.g., as a chemical probe)

In the realm of fundamental biological research, diazonium compounds are being explored for their potential as chemical probes. nih.gov A chemical probe is a small molecule used to study biological systems. The reactivity of the diazonium group allows for its use in labeling and modifying biomolecules, which can help in understanding their function and interactions.

For instance, diazonium-based reagents can be designed to react with specific amino acid residues on proteins, allowing for the targeted modification and study of protein function. This can be a valuable tool in chemical biology for elucidating complex biological pathways. The development of diazonium-based bio-functionalization techniques is also enabling the creation of novel biosensors with enhanced sensitivity and specificity. mdpi.com

This compound in Environmental Chemical Processes

The application of diazonium chemistry in environmental remediation is a growing area of research. Diazonium-modified materials can be used for the removal of pollutants from water. For example, surfaces functionalized with specific chemical groups via diazonium chemistry can be designed to selectively bind and remove heavy metal ions or organic contaminants.

Furthermore, diazonium-based catalysts are being investigated for their potential in degrading persistent organic pollutants. The immobilization of catalysts on solid supports using diazonium chemistry can lead to the development of robust and efficient systems for water and wastewater treatment. The versatility of this approach allows for the tailoring of catalytic surfaces for the degradation of specific pollutants.

Challenges and Future Directions in Diadonium Research

Current Limitations in Diadonium Synthesis and Characterization

Specific detailed information regarding the limitations encountered in the synthesis of this compound is not extensively documented in the readily available literature. General challenges in the synthesis of complex organic molecules, particularly quaternary ammonium (B1175870) compounds, can include achieving high yields, ensuring regioselectivity and stereoselectivity, and managing purification processes. The synthesis of diazonium salts in general is known to face challenges related to their instability at higher temperatures, often requiring reactions to be conducted at temperatures below 5°C. ijprajournal.commpg.de However, given this compound's distinct structure from typical diazonium salts, these specific temperature sensitivities may not directly apply.

Characterization methods for this compound mentioned in research include potentiometric determination of pH and determination of melting point. researchgate.net Qualitative reactions have also been employed to confirm the presence of the iodide ion and to demonstrate the existence of the quaternary nitrogen atom and ester groups within the molecule. researchgate.net While these methods provide fundamental data, comprehensive characterization often relies on a suite of spectroscopic and analytical techniques. Standard techniques commonly used for organic compounds, such as Fourier-transform infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR), and elemental analysis, are typically employed for structural confirmation and purity assessment of synthesized compounds like diazonium salts researchgate.net and would likely be applicable to this compound. The extent to which these methods present unique challenges for this compound is not explicitly detailed in the reviewed literature.

Addressing Complexities in this compound Molecular and Biological Systems

Research into this compound has primarily highlighted its activity within biological systems as a neuromuscular blocking agent. researchgate.netdeepdyve.comjpsionline.comresearchgate.netwikipedia.org Understanding its precise interactions at the molecular level within the neuromuscular transmission system presents a key area of study. The complexity arises from the intricate nature of neurotransmitter receptors and signaling pathways.

A notable approach to addressing complexities in delivering this compound within biological systems involves its incorporation into magnet-susceptible microspheres. researchgate.netdeepdyve.comjpsionline.com This strategy aims to achieve targeted delivery, potentially concentrating the compound at a specific site of action and thereby influencing its effects within a biological context. Studies using this method in animal models have demonstrated the potential for localized effects on neuromuscular transmission when a magnetic field is applied. researchgate.netdeepdyve.comjpsionline.com This illustrates an effort to control the distribution and activity of this compound within the complex environment of a living organism.

Interdisciplinary Avenues for this compound Research

Research on this compound inherently involves interdisciplinary collaboration, primarily at the intersection of chemistry and biology/medicine due to its biological activity. The exploration of targeted delivery using magnetic microspheres further broadens this to include materials science. researchgate.netdeepdyve.comjpsionline.com

Future research could benefit from enhanced interdisciplinary approaches:

Chemistry and Materials Science: Developing novel delivery systems beyond magnetic microspheres, such as liposomes or nanoparticles with tailored properties, could improve the targeting and controlled release of this compound. This requires expertise in chemical synthesis and materials engineering.

Chemistry and Biology/Pharmacology: Detailed studies on the molecular interactions of this compound with its biological targets, utilizing advanced biochemical and pharmacological techniques, are crucial for a deeper understanding of its mechanism of action. wikipedia.org

Computational Chemistry and Biology: Applying computational modeling and simulation can provide insights into the conformational behavior of this compound, its binding to receptors, and its distribution within biological systems, complementing experimental studies.

The integration of knowledge and techniques from diverse fields is increasingly recognized as essential for advancing the understanding and application of chemical compounds in complex biological settings. nih.govresearchgate.netbcg.com

Prospects for this compound in Chemical Innovation

The primary prospect for this compound in chemical innovation highlighted in the available research lies in its potential application within advanced drug delivery systems. Its use as a component within magnet-susceptible microspheres for targeted delivery represents an innovative approach to administering neuromuscular blocking agents. researchgate.netdeepdyve.comjpsionline.com This method could potentially lead to more localized and controlled effects compared to traditional systemic administration.

Further chemical innovation could involve:

Derivative Synthesis: Exploring the synthesis of this compound analogs with modified structures to potentially alter its properties, such as duration of action, potency, or selectivity for specific targets within the neuromuscular system.

Formulation Science: Developing innovative formulations that enhance the stability, solubility, or delivery of this compound for various potential applications.

While the scope of reported research on this compound appears focused on its role as a neuromuscular blocker and its delivery, the principles learned from studying its behavior and developing delivery strategies could potentially inform innovation in the design and application of other related chemical entities. The broader chemical industry is continuously seeking innovative solutions for targeted delivery, improved efficiency, and reduced environmental impact, trends that could indirectly influence future research directions for compounds like this compound. bcg.commckinsey.combimakskimya.com.trprofwurzer.com

Conclusion of Diadonium Research

Synthesis of Key Academic Discoveries Regarding Diadonium

Academic research concerning the chemical compound this compound has primarily focused on its structural characterization and its properties within specific chemical and biological contexts. Key discoveries have established this compound as a bisquaternary adamantyl-containing ester with the chemical formula C32H54I2N2O4. nih.gov, rug.nl This structural classification is significant in understanding its behavior and potential interactions. This compound was notably introduced into practice in 1970. rug.nl Research findings have characterized its mechanism of action as nondepolarizing. rug.nl The identification of this compound as a bisquaternary compound aligns it with a class of molecules recognized for their distinct chemical properties and interactions. oup.com, aneskey.com The synthesis and study of such complex ester structures represent notable academic achievements in organic and medicinal chemistry.

Broader Implications of this compound Research for Chemical Science

The research conducted on this compound carries broader implications for chemical science, particularly in the areas of structure-activity relationships (SAR) and the design of novel chemical entities. As a bisquaternary compound, the study of this compound contributes to the understanding of how the presence and spatial arrangement of charged centers within a molecule influence its chemical reactivity and interaction with biological targets. oup.com, aneskey.com The development and characterization of this compound have provided valuable data points in the ongoing effort to correlate specific chemical structures with desired properties, informing the rational design of molecules with tailored activities. oup.com Furthermore, the synthesis of a complex molecule like this compound, incorporating both quaternary ammonium (B1175870) centers and an adamantyl group within an ester framework, highlights advancements in synthetic methodologies capable of constructing intricate molecular architectures. While specific synthetic routes were not detailed in the reviewed literature, the existence and study of this compound underscore the capabilities in creating such specialized chemical structures, which is a fundamental aspect of chemical synthesis. The investigation into compounds that interact with this compound, such as anticholinesterase drugs acting as antagonists, also provides insights into molecular recognition and binding events at a chemical level. rug.nl, researchgate.net

Q & A

How can I formulate a focused and feasible research question for studying Diadonium’s biochemical properties?

Methodological Answer:

- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine your question. For example:

- Feasibility: Ensure access to this compound samples, analytical instruments (e.g., HPLC, NMR), and ethical approvals.

- Novelty: Identify gaps via literature reviews (e.g., "How does this compound’s mechanism differ from structurally similar anticoagulants?").

- Relevance: Align with broader goals like toxicology or drug development .

- Avoid overly broad questions (e.g., "What does this compound do?") in favor of specificity (e.g., "How does this compound inhibit vitamin K epoxide reductase in murine models?").

Q. What experimental design principles should guide initial studies on this compound’s reactivity?

Methodological Answer:

- Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, metabolite yield).

- Include controls : Negative (solvent-only), positive (known inhibitors), and blanks.

- Use statistical power analysis to determine sample sizes, ensuring reproducibility .

- Example design: "Dose-response study of this compound’s inhibitory effects on cytochrome P450 isoforms, using triplicate assays and ANOVA for analysis."

Q. How can I ensure reliable data collection for this compound’s physicochemical characterization?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Follow GHS hazard guidelines : Use PPE (gloves, goggles), fume hoods, and explosion-proof equipment (this compound may release toxic combustion products).

- Implement spill-response protocols (e.g., neutralization with activated carbon) and secure waste disposal .

Advanced Research Questions

Q. How should I resolve contradictions between experimental data and theoretical models of this compound’s metabolic pathways?

Methodological Answer:

- Apply triangulation : Compare results from multiple methods (e.g., in vitro assays, computational docking simulations).

- Conduct sensitivity analysis to identify variables causing discrepancies (e.g., enzyme purity, solvent polarity).

- Revisit assumptions in theoretical models (e.g., binding site steric effects) and validate with mutagenesis studies .

Q. What strategies optimize reproducibility in long-term ecotoxicological studies of this compound?

Methodological Answer:

Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental persistence?

Methodological Answer:

Q. What ethical considerations arise when extending this compound research to mammalian systems?

Methodological Answer:

- Beyond basic IRB approval, address 3Rs principles (Replacement, Reduction, Refinement) for animal studies.

- Assess long-term ecological risks (e.g., bioaccumulation in food chains) using probabilistic risk assessment models .

Data Presentation and Validation

- Tables : Include raw vs. processed data (e.g., this compound’s melting point under varying conditions) .

- Statistical Tools : Use R or Python for multivariate regression to analyze dose-response relationships .

- Error Analysis : Report confidence intervals and uncertainty propagation in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.